

THK-523: A Technical Guide to a Selective Tau Imaging Agent

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Compound of Interest

Compound Name: THK-523

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Introduction

The accurate in vivo detection and quantification of tau pathology are crucial for the diagnosis, monitoring of disease progression, and evaluation of therapeutic interventions for Alzheimer's disease (AD) and other tauopathies.[1][2] **THK-523**, chemically known as [2-(4-aminophenyl)-6-(2-fluoroethoxy)quinoline], is a novel quinoline derivative developed as a positron emission tomography (PET) radiotracer for the specific imaging of tau protein aggregates in the brain.[3] [4] This technical guide provides an in-depth overview of **THK-523**, including its binding characteristics, pharmacokinetic properties, and the methodologies used for its evaluation.

Core Properties of ¹⁸F-THK-523

¹⁸F-**THK-523** has been extensively studied to assess its suitability as a selective tau imaging agent. Key properties are summarized below.

Property	Value	Reference
Chemical Formula	C ₁₇ H ₁₅ FN ₂ O	
Molecular Weight	282.31 g/mol	
Lipophilicity (LogP _{oct})	2.91 ± 0.13	
Radiochemical Purity	>95%	
Specific Activity	100 GBq/μmol (2.7 Ci/μmol)	

In Vitro Binding Characteristics

In vitro studies have demonstrated the high affinity and selectivity of ¹⁸F-**THK-523** for tau fibrils over β-amyloid (Aβ) plaques.

Binding Affinity and Density on Recombinant Fibrils

Saturation binding assays were performed using synthetic K18Δ280K-tau fibrils and Aβ₁₋₄₂ fibrils.

Fibril Type	Dissociation Constant (K _d) (nM)	Maximum Binding Sites (B _{max}) (pmol/nmol fibrils)
K18Δ280K-tau (Site 1)	1.7	0.18
K18Δ280K-tau (Site 2)	15.2	0.43
β-amyloid ₁₋₄₂	17.8	0.12

Data from Fodero-Tavoletti et al., Brain, 2011.

In Vivo and Ex Vivo Findings

Preclinical and clinical studies have evaluated the performance of ¹⁸F-**THK-523** in vivo.

Biodistribution in Mice

Ex vivo biodistribution studies in ICR mice demonstrated that ^{18}F -**THK-523** readily crosses the blood-brain barrier.

Time Post-Injection	Brain Uptake (%ID/g)
2 min	2.75 ± 0.25
10 min	1.48 ± 0.15
30 min	0.85 ± 0.10
60 min	0.55 ± 0.08
120 min	0.32 ± 0.05

Data represents mean \pm SD from four independent experiments.

Micro-PET Studies in Transgenic Mice

Micro-PET imaging studies revealed significantly higher retention of ^{18}F -**THK-523** in the brains of tau transgenic mice (rTg4510) compared to wild-type littermates and APP/PS1 mice, which develop A β plaques. A 48% higher retention was observed in tau transgenic mice.

Selectivity for Tau Pathology

Histofluorescence and autoradiography studies on human brain tissue have confirmed the selectivity of **THK-523** for tau pathology. **THK-523** binding co-localized with immunoreactive tau pathology but did not highlight A β plaques. However, it is important to note that while **THK-523** demonstrates selectivity for paired helical filament (PHF)-tau in AD, it does not appear to bind to tau lesions in non-AD tauopathies such as corticobasal degeneration (CBD), progressive supranuclear palsy (PSP), and Pick's disease (PiD). Furthermore, it did not label α -synuclein-containing Lewy bodies in Parkinson's disease brain sections.

Experimental Protocols

Radiolabeling of ^{18}F -**THK-523**

The radiosynthesis of ^{18}F -**THK-523** involves a nucleophilic substitution reaction.



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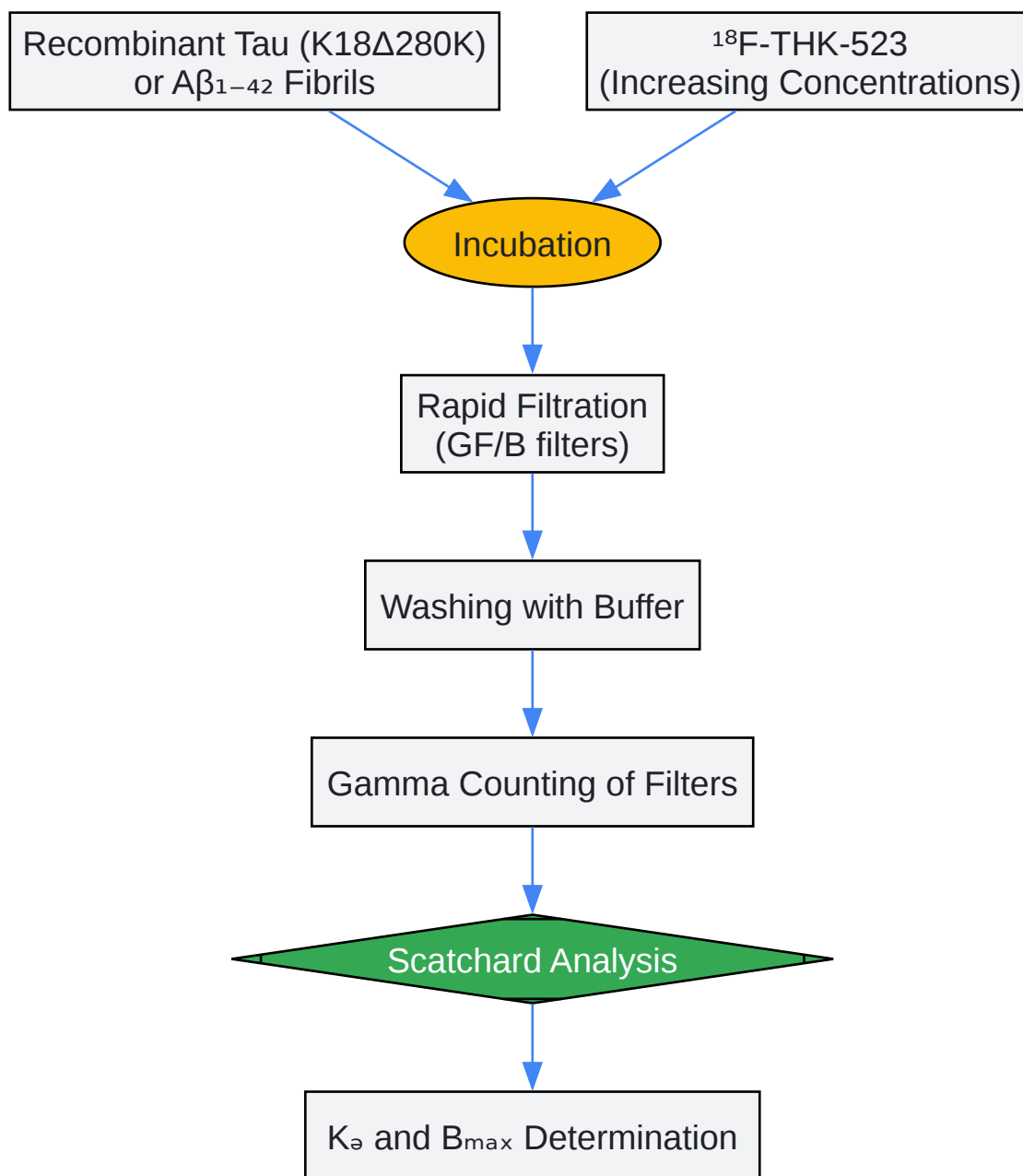
Caption: Radiosynthesis workflow for ^{18}F -**THK-523**.

Methodology:

- **Fluoride Activation:** [^{18}F]Fluoride is trapped on an anion-exchange resin and eluted with a solution of Kryptofix 2.2.2 and potassium carbonate. The complex is then dried azeotropically.
- **Nucleophilic Substitution:** The tosylate precursor of **THK-523** (BF-241) is added to the dried [^{18}F]fluoride-Kryptofix complex and heated at 110°C for 10 minutes.
- **Purification:** The crude reaction mixture is partially purified using an activated Sep-Pak tC18 cartridge.
- **HPLC Purification:** The partially purified product is then subjected to semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC) for final purification.
- **Reformulation:** The purified ^{18}F -**THK-523** is reformulated using a tC18 Sep-Pak cartridge to yield the final product with a radiochemical purity of over 95%.

In Vitro Binding Assay

The affinity of ^{18}F -**THK-523** for tau and A β fibrils is determined through saturation binding assays.



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Caption: Workflow for in vitro saturation binding assay.

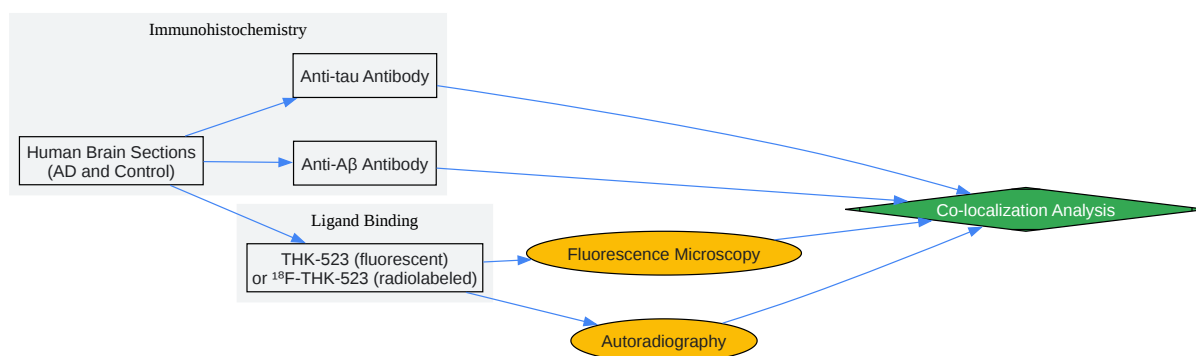
Methodology:

- Fibril Preparation: Recombinant human tau (K18Δ280K) and Aβ₁₋₄₂ peptides are aggregated to form fibrils.

- Incubation: A fixed amount of the prepared fibrils is incubated with increasing concentrations of ^{18}F -**THK-523** in a suitable buffer.
- Filtration: The incubation mixture is rapidly filtered through glass fiber filters (GF/B) to separate the bound from the free radioligand.
- Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
- Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a gamma counter.
- Data Analysis: The binding data is analyzed using Scatchard plots to determine the dissociation constant (K_d) and the maximum number of binding sites (B_{max}).

Histofluorescence and Autoradiography

These techniques are employed to visualize the binding of **THK-523** to tau pathology in human brain tissue.



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Caption: Workflow for histofluorescence and autoradiography.

Methodology:

- Tissue Preparation: Serial sections of post-mortem human brain tissue from Alzheimer's disease patients and healthy controls are prepared.
- Immunohistochemistry: Adjacent sections are stained with specific antibodies against tau (e.g., AT8) and A β (e.g., 6F/3D) to identify the location of tau tangles and A β plaques, respectively.
- Ligand Staining:
 - Histofluorescence: Sections are incubated with a solution of non-radioactive **THK-523** (e.g., 100 μ M).
 - Autoradiography: Sections are incubated with a solution of ^{18}F -**THK-523**.
- Imaging:
 - Histofluorescence: The sections stained with **THK-523** are examined under a fluorescence microscope.
 - Autoradiography: The sections labeled with ^{18}F -**THK-523** are exposed to a phosphor imaging screen.
- Analysis: The images from **THK-523** staining/labeling are compared with the immunostained sections to assess the co-localization of **THK-523** binding with tau and A β pathology.

Limitations and Future Directions

While ^{18}F -**THK-523** demonstrated high affinity and selectivity for PHF-tau in AD, a significant limitation is its high retention in white matter, which can complicate the visual interpretation of PET images and may limit its clinical utility. This has spurred the development of second-generation tau imaging agents with improved pharmacokinetic properties and lower non-

specific binding. Nevertheless, the development and characterization of **THK-523** have provided invaluable insights into the design criteria for effective tau PET tracers.

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